
Molybdenum--titanium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–titanium (1/3) is a compound consisting of molybdenum and titanium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of molybdenum and titanium results in a material that exhibits high strength, corrosion resistance, and thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–titanium (1/3) typically involves high-temperature methods. One common approach is the short-time melting of pressed powder mixtures of molybdenum and titanium using a high-frequency furnace. This process is conducted under an argon atmosphere to prevent oxidation . The reaction conditions often include temperatures ranging from 1200°C to 1950°C, depending on the desired phase and properties of the final product .
Industrial Production Methods: In industrial settings, the production of molybdenum–titanium (1/3) may involve advanced metallurgical techniques such as vacuum arc remelting or electron beam melting. These methods ensure the purity and homogeneity of the alloy, which are crucial for its performance in high-stress applications. The use of protective atmospheres, such as argon or helium, is essential to prevent contamination during the melting and solidification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum–titanium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, when exposed to oxygen at elevated temperatures, the compound can form oxides such as molybdenum trioxide (MoO3) and titanium dioxide (TiO2) .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–titanium (1/3) include hydrogen peroxide, which acts as both an oxidizing and complexing agent . Other reagents may include acids, hydroxides, and ammonia, depending on the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of molybdenum–titanium (1/3) include various oxides and mixed metal oxides. These products are often characterized by their high thermal stability and resistance to corrosion, making them suitable for use in harsh environments .
Wissenschaftliche Forschungsanwendungen
Molybdenum–titanium (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, the compound’s biocompatibility makes it a candidate for use in medical implants and prosthetics . Additionally, its high strength and corrosion resistance make it valuable in industrial applications, such as aerospace and automotive engineering .
Wirkmechanismus
The mechanism of action of molybdenum–titanium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer by providing active sites for the adsorption and activation of reactants. In biological systems, the compound’s biocompatibility is attributed to its ability to form stable oxide layers that prevent adverse reactions with bodily tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to molybdenum–titanium (1/3) include other molybdenum-titanium alloys, as well as alloys containing elements such as niobium, tungsten, and vanadium . These compounds share some properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics.
Uniqueness: Molybdenum–titanium (1/3) is unique due to its specific ratio of molybdenum to titanium, which imparts a balance of properties that are not found in other alloys. This compound’s combination of high thermal stability, corrosion resistance, and biocompatibility makes it particularly valuable in applications where these properties are critical .
Eigenschaften
CAS-Nummer |
71893-12-4 |
|---|---|
Molekularformel |
MoTi3 |
Molekulargewicht |
239.55 g/mol |
IUPAC-Name |
molybdenum;titanium |
InChI |
InChI=1S/Mo.3Ti |
InChI-Schlüssel |
CAMZMVFMXVUDRS-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


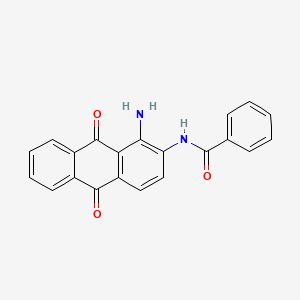
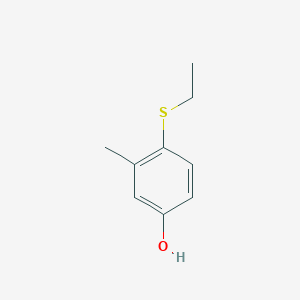
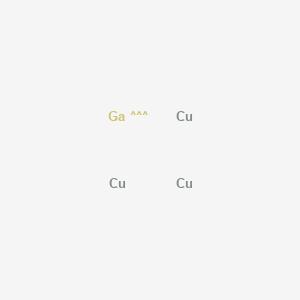

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)

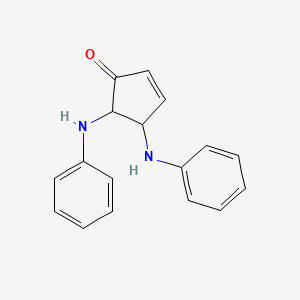


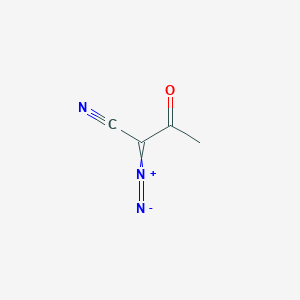
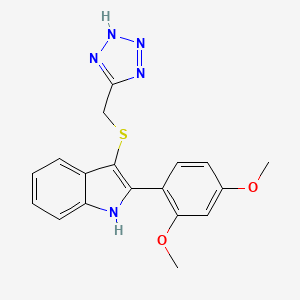
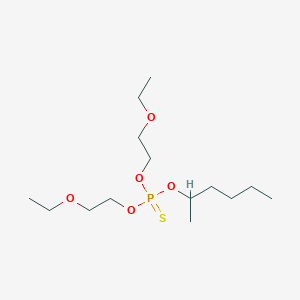
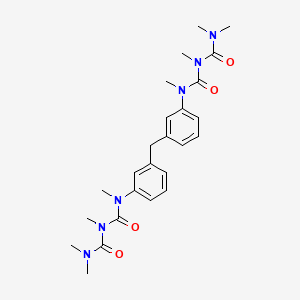
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
